2-Fluoro-5-(3-nitrophenyl)phenol
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Overview
Description
2-Fluoro-5-(3-nitrophenyl)phenol is an aromatic compound that features both fluorine and nitro functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-nitrophenyl)phenol typically involves the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative with a phenol. One common method involves the reaction of 2-fluoro-5-nitrobenzene with phenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-nitrophenyl)phenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenols with various nucleophiles.
Reduction: 2-Fluoro-5-(3-aminophenyl)phenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Fluoro-5-(3-nitrophenyl)phenol has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: Used in the synthesis of polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-nitrophenyl)phenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitrophenol
- 3-Fluoro-5-nitrophenol
- 2-Fluoro-5-(4-nitrophenyl)phenol
Uniqueness
2-Fluoro-5-(3-nitrophenyl)phenol is unique due to the specific positioning of the fluorine and nitro groups on the phenol ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-5-(3-nitrophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRIMGCUKKPEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684275 |
Source
|
Record name | 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-24-0 |
Source
|
Record name | 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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